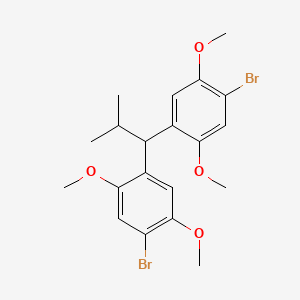![molecular formula C9H10N6 B14376831 N'-[(E)-hydrazinylidenemethyl]-1H-benzimidazole-2-carboximidamide](/img/structure/B14376831.png)
N'-[(E)-hydrazinylidenemethyl]-1H-benzimidazole-2-carboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-[(E)-hydrazinylidenemethyl]-1H-benzimidazole-2-carboximidamide is a complex organic compound belonging to the benzimidazole family Benzimidazoles are heterocyclic aromatic compounds that consist of a benzene ring fused to an imidazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-hydrazinylidenemethyl]-1H-benzimidazole-2-carboximidamide typically involves the cyclization of o-phenylenediamine with formic acid or its derivatives. One common method includes the use of formic acid, iron powder, and ammonium chloride to reduce the nitro group and effect the imidazole cyclization . Another method involves the use of N-substituted formamides as C1 sources in a zinc-catalyzed cyclization .
Industrial Production Methods
Industrial production of benzimidazole derivatives often employs microwave-assisted synthesis, which significantly reduces reaction time and increases yield. For instance, using o-phenylenediamine dihydrochloride under microwave conditions can produce benzimidazoles with high efficiency . Additionally, environmentally benign solvents like water and renewable methine sources such as D-glucose are used in oxidative cyclization strategies .
Analyse Chemischer Reaktionen
Types of Reactions
N’-[(E)-hydrazinylidenemethyl]-1H-benzimidazole-2-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit different biological activities and properties.
Wissenschaftliche Forschungsanwendungen
N’-[(E)-hydrazinylidenemethyl]-1H-benzimidazole-2-carboximidamide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a catalyst in organic synthesis.
Biology: Investigated for its potential as an antimicrobial and antiparasitic agent.
Medicine: Explored for its anticancer properties and as an inhibitor of various enzymes involved in metabolic pathways.
Wirkmechanismus
The mechanism of action of N’-[(E)-hydrazinylidenemethyl]-1H-benzimidazole-2-carboximidamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, thereby affecting various biochemical processes. For example, it may inhibit DNA synthesis by binding to DNA polymerase or interfere with protein synthesis by targeting ribosomal subunits .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzimidazole: The parent compound, which shares the core structure but lacks the hydrazinylidenemethyl and carboximidamide groups.
2-Substituted Benzimidazoles: Compounds with various substituents at the 2-position, exhibiting different biological activities.
N-Heterocyclic Carbenes (NHCs): Compounds with a similar imidazole ring structure but different substituents, used as ligands in coordination chemistry.
Uniqueness
N’-[(E)-hydrazinylidenemethyl]-1H-benzimidazole-2-carboximidamide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the hydrazinylidenemethyl group allows for unique interactions with molecular targets, making it a valuable compound for research and development in various fields.
Eigenschaften
Molekularformel |
C9H10N6 |
|---|---|
Molekulargewicht |
202.22 g/mol |
IUPAC-Name |
N'-[(E)-hydrazinylidenemethyl]-1H-benzimidazole-2-carboximidamide |
InChI |
InChI=1S/C9H10N6/c10-8(12-5-13-11)9-14-6-3-1-2-4-7(6)15-9/h1-5H,11H2,(H,14,15)(H2,10,12,13) |
InChI-Schlüssel |
VRIXHRWVCLHOHV-UHFFFAOYSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)NC(=N2)C(=N/C=N/N)N |
Kanonische SMILES |
C1=CC=C2C(=C1)NC(=N2)C(=NC=NN)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(3,4-Dimethoxyphenyl)methyl]-1,2-benzothiazole-3(2H)-thione](/img/structure/B14376763.png)

silane](/img/structure/B14376772.png)




![1,1'-[Oxydi(4,1-phenylene)]bis[2-(4-chlorophenyl)ethan-1-one]](/img/structure/B14376817.png)


![2-Methyl-1-(2-nitroprop-1-en-1-yl)-4-[(propan-2-yl)oxy]benzene](/img/structure/B14376827.png)
![2H-Indol-2-one, 1,3-dihydro-3-[2-[[(4-methylphenyl)sulfonyl]oxy]ethyl]-](/img/structure/B14376829.png)

